molecular formula C24H30ClN3O3 B11559052 N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide

N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide

Cat. No.: B11559052
M. Wt: 444.0 g/mol
InChI Key: ZRHJGSBFBYPFFU-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-5-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE is a complex organic compound with a unique structure that includes a butyl group, a chlorophenyl group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-5-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a butylamine derivative with a chlorophenylmethoxybenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-5-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-BUTYL-5-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-5-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-5-{N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE
  • N-BUTYL-5-{N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE

Uniqueness

N-BUTYL-5-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.

Properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444.0 g/mol

IUPAC Name

N-butyl-N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]hexanediamide

InChI

InChI=1S/C24H30ClN3O3/c1-2-3-16-26-23(29)14-8-9-15-24(30)28-27-17-19-10-5-7-13-22(19)31-18-20-11-4-6-12-21(20)25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3,(H,26,29)(H,28,30)/b27-17+

InChI Key

ZRHJGSBFBYPFFU-WPWMEQJKSA-N

Isomeric SMILES

CCCCNC(=O)CCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2Cl

Canonical SMILES

CCCCNC(=O)CCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.